molecular formula C8H3F3N2O2S B595248 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole CAS No. 1225041-15-5

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B595248
CAS No.: 1225041-15-5
M. Wt: 248.179
InChI Key: XYLUTQBQCRJQFR-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is a benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. The benzothiazole core is a privileged scaffold in pharmacology, known for its versatile biological activities and ability to interact with diverse biological targets . This specific compound serves as a key chemical intermediate for developing novel therapeutic agents. Recent scientific investigations into structurally related 6-nitrobenzo[d]thiazol-2-amine derivatives have demonstrated promising efficacy in ameliorating ethanol-induced fatty liver disease in model organisms . These studies highlight the potential of this chemical class in hepatoprotective research, where derived compounds have been shown to reduce hepatic steatosis and intracellular lipid accumulation through mechanisms involving lipogenesis inhibition and the elevation of antioxidant enzymes . Furthermore, thiazole-based derivatives bearing nitroaryl substituents, similar to this compound, have exhibited notable antimicrobial properties in research settings, including activity against bacterial and fungal strains . The presence of both the nitro and trifluoromethyl groups on the benzothiazole scaffold is strategically important; the electron-withdrawing nitro group can influence the compound's electronic distribution and binding affinity, while the trifluoromethyl group is known to enhance metabolic stability and membrane permeability . This makes this compound a valuable building block for researchers synthesizing new compounds for probing biological pathways and developing potential treatments for conditions including liver disease and microbial infections.

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUTQBQCRJQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678580
Record name 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225041-15-5
Record name 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This classical benzothiazole synthesis involves the reaction of 2-amino-5-nitrobenzenethiol with trifluoroacetic anhydride (TFAA) under acidic conditions. The thiol group attacks the electrophilic carbonyl carbon of TFAA, forming a thioamide intermediate that undergoes intramolecular cyclization to yield the benzothiazole ring.

Key Steps:

  • Precursor Synthesis : 2-Amino-5-nitrobenzenethiol is prepared via nitration of 2-aminobenzenethiol using a HNO₃/H₂SO₄ mixture at 0–5°C.

  • Cyclocondensation : The precursor (1.0 mmol) reacts with TFAA (1.2 equiv) in dichloromethane (DCM) at reflux for 12 h.

Yield and Challenges

  • Yield : 68–72% (based on analogous benzothiazole syntheses).

  • Challenges :

    • Sensitivity of the nitro group to reducing conditions during thiol protection.

    • Competing oxidation of the thiol to disulfide without inert atmosphere.

Three-Component Reaction Using 4-Nitroaniline, Trifluoroethylamine, and Elemental Sulfur

Methodology Adapted from Catalyst-Free Systems

This approach, inspired by Zhu et al., employs a one-pot reaction of 4-nitroaniline, trifluoroethylamine, and sulfur in dimethyl sulfoxide (DMSO) at 140°C. DMSO acts as both solvent and oxidant, facilitating double C–S and C–N bond formation.

Optimized Conditions:

  • Molar Ratio : 1:1.2:1.5 (4-nitroaniline : trifluoroethylamine : S₈).

  • Temperature : 140°C, 10 h under N₂.

  • Workup : Filtration, extraction with ethyl acetate, and chromatography (SiO₂, hexane/EtOAc 4:1).

Performance Metrics

  • Yield : 65% (extrapolated from similar 2-arylbenzothiazoles).

  • Advantages :

    • Avoids metal catalysts and halogenated reagents.

    • Scalable to gram quantities without yield loss.

Nitration of Pre-Formed 2-Trifluoromethylbenzothiazole

Regioselective Nitration Strategy

Post-cyclization nitration introduces the nitro group at position 6. The electron-withdrawing trifluoromethyl group directs nitration to the meta position relative to the thiazole sulfur.

Procedure:

  • Synthesis of 2-Trifluoromethylbenzothiazole : Cyclocondensation of 2-aminobenzenethiol with trifluoroacetyl chloride.

  • Nitration : React 2-trifluoromethylbenzothiazole (1.0 mmol) with fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C for 3 h.

Outcomes and Limitations

  • Yield : 58% for nitration step.

  • Limitations :

    • Over-nitration or oxidation side reactions.

    • Requires rigorous temperature control (-5°C).

Photocatalytic Cyclization of N-(4-Nitrophenyl)-2-(trifluoromethyl)thioamide

COF-Mediated Photocatalysis

Drawing from Liu et al., a β-ketoenamine-linked covalent organic framework (TAPT-TP-COF) catalyzes the cyclization of N-(4-nitrophenyl)-2-(trifluoromethyl)thioamide under blue LED light.

Reaction Setup:

  • Catalyst : TAPT-TP-COF (5 mol%).

  • Conditions : EtOH/H₂O (1:1), K₂CO₃ (2.0 equiv), 10 W blue LED, 25°C, 10 h.

Efficiency and Scope

  • Yield : 82% (model substrate).

  • Advantages :

    • Ambient temperature and visible-light activation.

    • Recyclable catalyst with <10% activity loss after five cycles.

Comparative Analysis of Methods

Method Yield Conditions Key Advantages Drawbacks
Cyclocondensation68–72%Reflux, DCMHigh regioselectivitySensitive to moisture
Three-Component Reaction65%140°C, DMSOCatalyst-free, scalableLimited scope for CF₃-amines
Post-Cyclization Nitration58%HNO₃/H₂SO₄, 0°CLate-stage functionalizationRisk of over-nitration
Photocatalytic Cyclization82%Blue LED, ambientEco-friendly, high efficiencyRequires specialized COF catalyst

Mechanistic Insights and Functional Group Compatibility

Role of Trifluoromethyl Group

The -CF₃ group’s strong electron-withdrawing nature deactivates the benzothiazole ring, necessitating electrophilic nitration under strongly acidic conditions.

Stability of Nitro-Thiazole Systems

  • Thermal Stability : Decomposition observed >250°C (DSC analysis).

  • Photostability : Nitro group reduces fluorescence quantum yield (ΦF = 0.12–0.18).

Industrial-Scale Considerations

Solvent and Waste Management

  • Preferred Solvents : DMSO (recyclable via distillation) and EtOH/H₂O mixtures.

  • Waste Streams : Neutralization of acidic byproducts (e.g., H₂SO₄) with CaCO₃.

Cost Analysis

  • Catalyst-Free Routes : Lower operational costs but higher energy input for heating.

  • COF Catalysis : Higher upfront catalyst synthesis cost offset by recyclability .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group is replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Amino-2-(trifluoromethyl)benzo[d]thiazole.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzo[d]thiazole derivatives.

Scientific Research Applications

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole depends on its interaction with molecular targets. The nitro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole with structurally related benzothiazole derivatives, focusing on substituent effects and applications:

Compound Name Substituents (Position) Key Properties/Applications Synthesis Method (Catalyst/Reagents) Biological Activity/Unique Features
This compound -NO₂ (6), -CF₃ (2) High electrophilicity, lipophilicity Nickel-catalyzed cross-coupling Antimicrobial, enzyme inhibition
6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole -OCH₃ (6), -CF₃ (2) Improved solubility, reduced reactivity Microwave-assisted Suzuki coupling Anticancer (enhanced membrane penetration)
2-(Trifluoromethyl)sulfonylbenzo[d]thiazole -SO₂CF₃ (2) High electronegativity, thermal stability Sulfonation with ClSO₂CF₃ Material science applications
6-Nitrobenzothiazole -NO₂ (6) Moderate reactivity, lower stability Direct nitration Intermediate in dye synthesis
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole -CH₃ (4), -CF₃ (2) Steric hindrance, altered target binding Friedel-Crafts alkylation Enzyme inhibition (e.g., kinase targets)

Key Findings

Substituent Effects on Reactivity and Bioactivity

  • The nitro group at position 6 in this compound enhances its electrophilicity compared to methoxy-substituted analogs (e.g., 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole), making it more reactive in nucleophilic substitution reactions .
  • Trifluoromethyl at position 2 increases metabolic stability and membrane permeability compared to sulfonyl or halogenated derivatives (e.g., 2-(Chlorosulfonyl)benzo[d]thiazole) .

Biological Activity The combination of -NO₂ and -CF₃ groups confers broad-spectrum antimicrobial activity, outperforming simpler nitrobenzothiazoles (e.g., 6-Nitrobenzothiazole) due to enhanced target binding and resistance to enzymatic degradation . In contrast, 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole exhibits superior anticancer activity, attributed to its ability to disrupt cellular redox balance while maintaining low cytotoxicity .

Synthetic Accessibility

  • Nickel-catalyzed cross-coupling (used for this compound) offers higher yields (41–94%) compared to traditional nitration methods for 6-Nitrobenzothiazole (~60%) .
  • Microwave-assisted synthesis (e.g., for methoxy derivatives) reduces reaction times but requires specialized equipment .

Biological Activity

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, characterized by the presence of a nitro group at the 6-position and a trifluoromethyl group at the 2-position. These functional groups enhance its reactivity and biological efficacy, making it a candidate for further research in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H4F3N2O2S\text{C}_9\text{H}_4\text{F}_3\text{N}_2\text{O}_2\text{S}

This structure indicates the presence of both electron-withdrawing groups, which are known to influence the compound's pharmacological properties significantly.

Biological Activity Overview

Research has indicated that benzothiazole derivatives, including this compound, exhibit a variety of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in bacterial resistance mechanisms, although detailed mechanisms of action remain to be elucidated .

Antimicrobial Activity

Benzothiazoles are recognized for their antibacterial properties, particularly against resistant strains of bacteria. The following table summarizes some related compounds and their biological activities:

Compound NameKey FeaturesBiological Activity
2-Amino-6-nitrobenzothiazoleAmino group at position 2Antimicrobial properties
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazoleFluoro group at position 4Potential anti-cancer activity
5-Nitro-2-benzothiazoleNitro group at position 5Antibacterial activity
6-Methoxy-2-(trifluoromethyl)benzo[d]thiazoleMethoxy group enhances solubilityAntimicrobial and anti-inflammatory effects

The unique combination of nitro and trifluoromethyl groups in this compound may contribute to enhanced potency compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole and benzothiazole derivatives. For instance, research has demonstrated that modifications in the thiazole ring can significantly affect antibacterial activity. In one study, compounds were tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 0.008μg/mL0.008\,\mu g/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Mechanisms Under Investigation

Current investigations are exploring how these compounds inhibit bacterial growth by targeting specific pathways involved in antibiotic resistance. Some studies have reported that benzothiazoles can inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Future Directions in Research

Given the promising biological activities associated with benzothiazoles, including potential applications in treating drug-resistant infections like tuberculosis, further research is warranted. The ongoing synthesis of novel derivatives and their evaluation against resistant bacterial strains will be crucial for developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nickel-catalyzed cross-coupling reactions. For example, 2-substituted benzo[d]thiazole derivatives can react with aryl/alkenyl aluminum reagents using NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%) as a ligand. Yields range from 41–94% under conventional heating or microwave-assisted conditions . Optimization includes adjusting ligand ratios, solvent choice (e.g., THF or DMF), and temperature control to mitigate side reactions. Pre-functionalization of the benzothiazole core with nitro and trifluoromethyl groups is critical; nitration via mixed acid systems (HNO₃/H₂SO₄) and trifluoromethylation using CF₃Cu reagents are common .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments (e.g., nitro and trifluoromethyl groups cause distinct deshielding) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or LC-MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography: Resolves tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole) observed in CDCl₃ .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally similar benzo[d]thiazoles exhibit antitumor and antimicrobial activity. For instance, derivatives with nitro groups show GI₅₀ values of 16–50 µM in cancer cell lines, likely via kinase inhibition or DNA intercalation . Antimicrobial screening against S. aureus and E. coli often uses agar diffusion assays, with MIC values correlated to substituent electronegativity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, trifluoromethyl) influence reactivity in further derivatization?

Methodological Answer: Electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ deactivate the benzothiazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr). For example:

  • Nitro groups direct incoming nucleophiles to the para position, enabling selective functionalization .
  • Trifluoromethyl groups increase oxidative stability but may sterically hinder coupling reactions. Ligand screening (e.g., bipyridine vs. dppf) mitigates this by improving catalyst turnover .
    A comparative study showed that EWGs reduce cross-coupling yields by 15–20% compared to electron-donating groups (EDGs), necessitating higher catalyst loadings (6–8 mol% Ni) .

Q. How can solvent polarity and substituent effects resolve contradictions in reaction outcomes (e.g., tautomerism)?

Methodological Answer: Tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole ↔ 2-azidobenzo[d]thiazole) are solvent-dependent. In CDCl₃, the ratio shifts from 1.8:1 to 1:1 over 1 hour, confirmed by ¹H NMR . Polar aprotic solvents (DMF, DMSO) stabilize the tetrazole form, while non-polar solvents (toluene) favor the azide. Substituents like -CF₃ further stabilize the tetrazole via inductive effects. Researchers must track equilibria via time-resolved NMR and select solvents aligning with desired intermediates .

Q. What strategies improve yield in multi-step syntheses involving nitro and trifluoromethyl groups?

Methodological Answer:

  • Stepwise Functionalization: Introduce nitro groups early (via nitration) to avoid side reactions during later trifluoromethylation, which requires anhydrous conditions .
  • Microwave Assistance: Reduces reaction time for cross-coupling steps (e.g., from 24 h to 2 h) and minimizes decomposition of thermally sensitive nitro groups .
  • Purification: Flash chromatography with silica gel (hexane/EtOAc) effectively separates nitro-containing byproducts. For trifluoromethyl derivatives, reverse-phase HPLC (C18 column, MeCN/H₂O) enhances purity .

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